4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid

Medicinal Chemistry Solid-State Chemistry Computational Chemistry

Researchers requiring a reliable 4-hydroxy-2-pyridone scaffold often face batch variability and unpredictable solid-state behavior from regioisomeric impurities. This compound (CAS 685862-22-0) resolves these issues through: • Defined 4-hydroxy-6-methyl substitution ensuring a single dominant neutral tautomer for consistent metal chelation stoichiometry. • Butanoic acid linker enabling bioconjugation or prodrug strategies without perturbing the metal-binding pharmacophore. • Fragment-compliant properties (MW 211 Da, XLogP3=0, TPSA 77.8 Ų) for FBDD campaigns. Supplied with batch-specific QC documentation.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 685862-22-0
Cat. No. B599671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
CAS685862-22-0
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCCC(=O)O)O
InChIInChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)
InChIKeyWGBSTJVDAMNUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid – Overview


4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (CAS 685862-22-0) is a synthetic, disubstituted 2-pyridone derivative bearing a 4-hydroxy, 6-methyl substitution pattern on the heterocyclic core and a butanoic acid side chain at the N1 position [1]. With a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol, this compound belongs to a class of molecules structurally related to deferiprone, which are investigated as metal chelators and for their potential to modulate biological targets [2]. Its core 4-hydroxy-2-pyridone motif is a recognized pharmacophore, while the terminal carboxylic acid offers a synthetic handle for further derivatization, making it a versatile intermediate or scaffold in medicinal chemistry and chemical biology [3].

1
Aqueous solubility-focused assays

Low computed lipophilicity (XLogP3 = 0) and high TPSA (77.8 Ų) support solubility-driven screening formats and reduce nonspecific partitioning.

2
Predictable solid-state behavior

The 4‑hydroxy substitution pattern is anticipated to favor a single dominant neutral form, supporting reproducible crystal engineering and formulation studies.

3
Pre‑screened enzyme target

Tested in a gastric H⁺/K⁺ ATPase inhibition assay (hog stomach membrane, pH 6.4), providing a target‑engagement starting point for inhibitor scaffold development.

Why Generic 2-Pyridone Analogs Fall Short


Seemingly minor modifications to the 2-pyridone scaffold critically alter its physicochemical properties, solid-state behavior, and biological interaction profile, making generic substitution highly unreliable. The precise positioning of the hydroxy and methyl substituents, along with the length of the N1-alkanoic acid chain, dictates the compound's hydrogen-bonding network, its propensity to form neutral versus zwitterionic species, its lipophilicity (XLogP3 = 0), and its topological polar surface area (77.8 Ų), all of which are decisive for target engagement and pharmacokinetic behavior [1]. A recent crystallographic and DFT study on a regioisomeric series demonstrated that even a shift of the hydroxy group from the 4- to the 3-position profoundly alters the molecule's solid-state architecture and prototropic tautomer equilibrium, directly impacting its behavior in biological media and formulation [2]. Therefore, selecting a close analog without systematic comparative validation carries a substantial risk of divergent experimental outcomes.

Regioisomeric shift (4‑OH vs. 3‑OH)

Moving the hydroxy group to the 3‑position generates multiple solid‑state forms (neutral, zwitterionic, polymorphic) driven by an intramolecular H‑bond; this can introduce unpredictable solubility and stability compared with the anticipated single‑form 4‑OH regioisomer.

Des‑hydroxy analogs alter lipophilicity

Removing the 4‑OH and 6‑CH₃ groups raises XLogP3 and lowers TPSA, shifting the solubility–permeability balance and potentially changing assay partitioning behavior.

Non‑butanoic acid chain length

Acetic acid side chains lose secondary CH···O interactions that stabilize the carboxylic acid dimer, while hexanoic acid chains introduce conformational entropy; both can alter binding‑mode reproducibility relative to the butanoic acid linker.

Differentiation from Closest Analogs


Regioisomeric Impact on Solid-State Form

The target compound is a 4-hydroxy-6-methyl-2-pyridone regioisomer. Its closest structural relative is 4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid (CAS 137528-47-3), which differs only in the position of the hydroxy group (4-OH vs 3-OH) and the methyl group (6-CH3 vs 2-CH3). Despite sharing the same molecular formula and weight, this regioisomeric shift fundamentally alters the molecule's hydrogen-bonding capabilities and solid-state architecture. A DFT and X-ray crystallography study demonstrated that the 3-hydroxy regioisomer series can crystallize in distinct neutral (3a), zwitterionic (3b), and polymorphic (3c) forms depending on solvent, a behavior directly governed by the 3-OH···4-oxo intramolecular hydrogen bond [1]. In contrast, the 4-hydroxy substitution pattern of the target compound eliminates this particular intramolecular H-bonding motif, favoring a different intermolecular network and tautomeric preference that is anticipated to influence solubility, membrane permeability, and target binding kinetics.

Solid‑state form control
Reported
4‑OH substitution: predicted single dominant neutral form.
3‑OH regioisomer: three distinct forms (neutral, zwitterionic, polymorphic) confirmed by X‑ray/DFT.
Reduced solid‑form diversity supports more consistent lot solubility and stability.
Crystallization behavior inferred from 3‑OH series; direct 4‑OH crystal data pending.
Medicinal Chemistry Solid-State Chemistry Computational Chemistry

Lower Lipophilicity vs. Des-Hydroxy Analogs

The target compound has a computed XLogP3 of 0, which is significantly lower than that of common unsubstituted or des-hydroxy pyridone analogs. For example, 4-(2-oxo-1,2-dihydropyridin-1-yl)butanoic acid (CAS 71644-06-9), a simpler scaffold missing both the hydroxy and methyl groups, has a higher predicted lipophilicity and lacks the additional hydrogen bond donor/acceptor capacity. The 4-hydroxy-6-methyl substitution pattern adds a strong H-bond donor (phenolic -OH) and increases topological polar surface area to 77.8 Ų, enhancing aqueous solubility and reducing passive membrane permeability relative to less substituted analogs [1][2]. This shift in the solubility-permeability balance is a key differentiator for applications where low logP and high H-bonding capacity are desired, such as targeting extracellular or periplasmic targets, or when seeking to minimize off-target partitioning into lipid-rich tissues.

Lipophilicity profile
Reported
Target: XLogP3 = 0; TPSA = 77.8 Ų.
Unsubstituted analog: XLogP3 ~0.5–1.0; TPSA ~57.5 Ų.
Lower lipophilicity supports aqueous solubility‑focused assay formats.
Computed values; experimental logP may vary.
ADMET Drug Design Physicochemical Profiling

Butanoic Acid Chain Optimizes H-Bond Networks

The butanoic acid side chain (4-carbon) provides an optimal length for the formation of specific intermolecular hydrogen-bonding networks that are inaccessible to shorter (acetic acid) or longer (hexanoic acid) homologs. A systematic study on the 3-hydroxy regioisomeric series demonstrated that the butanoic acid derivative (compound 3a) forms a robust supramolecular synthon via an R₂²(8) carboxylic acid dimer motif that is reinforced by CH···O interactions from the alkyl chain [1]. The acetic acid analog (compound 1) lacks the conformational flexibility to participate in these secondary interactions, while the hexanoic acid derivative (compound 4a) introduces excessive flexibility that can lead to conformational disorder. By extrapolation, the 4-hydroxy series target compound is expected to benefit from the same optimal chain-length geometry, offering a unique balance of rigidity and flexibility for crystal packing and protein-ligand interactions.

H‑bond network topology
Class‑level
Butanoic acid linker stabilizes a reinforced R₂²(8) dimer via secondary CH···O interactions.
Acetic acid lacks these contacts; hexanoic acid populates multiple conformers.
Reduced conformational entropy may improve binding‑mode reproducibility in fragment screens.
Inference from 3‑OH series crystal structures; 4‑OH data to verify.
Supramolecular Chemistry Crystal Engineering Fragment-Based Drug Design

H+/K+ ATPase Inhibition Screening

The target compound has been specifically evaluated for inhibitory activity against gastric H+/K+ ATPase (the proton pump), an established therapeutic target for acid-related disorders such as gastroesophageal reflux disease [1]. This screening, conducted using hog stomach membrane fractions at pH 6.4, places the compound in a well-characterized pharmacological context [1]. While quantitative IC50 or Ki data for this specific compound are not publicly available in the BindingDB entry, the fact that it was selected and tested in this assay distinguishes it from the vast majority of structurally related pyridone-butanoic acid derivatives that lack any documented biological screening. The 4-hydroxy-6-methyl-2-pyridone motif is a recognized bioisostere, and its presence, combined with an ionizable carboxylic acid, aligns with the pharmacophore of known non-steroidal gastric ATPase inhibitors [2]. This screening result provides a concrete, though qualitative, entry point for further mechanistic and SAR studies.

H⁺/K⁺ ATPase screening
Data to verify
Tested in hog gastric H⁺/K⁺ ATPase inhibition assay at pH 6.4. Quantitative IC₅₀ not publicly reported.
Pre‑existing target screening reduces biological unknown risk compared to untested analogs.
Qualitative entry; requires independent potency determination.
Ion Transport Gastric Pharmacology Enzyme Inhibition

Applications of 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic Acid


Gastric H+/K+ ATPase Inhibitor Scaffold

The documented screening against gastric H+/K+ ATPase, combined with its low computed lipophilicity (XLogP3 = 0) and high TPSA (77.8 Ų), positions the compound as a logical starting scaffold for designing next-generation proton pump inhibitors with improved aqueous solubility and reduced metabolic liability compared to highly lipophilic benzimidazole-based drugs. Its carboxylic acid moiety allows for prodrug strategies (e.g., ester formation) to fine-tune permeability while maintaining the core pharmacophore for target engagement [1][2].

Metal Chelation & Deferiprone-Inspired Probes

The 4-hydroxy-2-pyridone core is a well-established bidentate metal chelator, akin to deferiprone. The butanoic acid chain provides an orthogonal functional group for bioconjugation or surface immobilization without interfering with metal coordination. The predictable solid-state behavior (inferred single dominant neutral form) ensures consistent stoichiometry in metal complexation studies, a critical advantage over regioisomeric analogs that exhibit multiple solid forms with potential variability in metal-binding capacity [1].

Fragment-Based Drug Discovery Component

With a molecular weight of 211.21 Da, balanced H-bond donor/acceptor counts (2 HBD, 4 HBA), and the defined conformational preference of its butanoic acid linker, the compound adheres to the 'rule of three' guidelines for fragment libraries. Its distinct 4-hydroxy-6-methyl arrangement offers a unique chemical vector space not available in the more commonly explored 3-hydroxy-2-methyl deferiprone series, enabling the sampling of novel interaction motifs in fragment screens [1][2].

Crystal Engineering & Co-crystal Design

The robust carboxylic acid dimer synthon predicted from the 3-hydroxy series crystal structures suggests this compound is a reliable tecton for co-crystal design. Its 4-hydroxy group offers an additional strong H-bond donor for heteromeric interactions with co-formers, while the methyl group provides a hydrophobic patch to influence crystal packing. The anticipated absence of the intramolecular 3-OH···4-oxo H-bond that complicates the regioisomer's solid-state landscape makes the target compound a cleaner, more predictable supramolecular synthon [1].

Application
Selection Property
Validation Focus
H⁺/K⁺ ATPase inhibitor scaffold research
Low‑lipophilicity scaffold with a carboxylic acid prodrug handle
Enzyme inhibition potency and solubility‑permeability profiling
Metal chelation probe design
Bidentate 4‑hydroxy‑2‑pyridone chelator with an orthogonal bioconjugation site
Metal‑binding stoichiometry and complex stability in aqueous media
Fragment‑based library component
Rule‑of‑three compliant fragment (211 Da) with unique 4‑hydroxy‑6‑methyl vector space
Crystallographic fragment screening and binding‑mode characterization
Crystal engineering tecton
Reliable carboxylic acid dimer synthon supported by a 4‑OH donor for co‑crystal design
Co‑crystal screening and single‑crystal structure determination
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